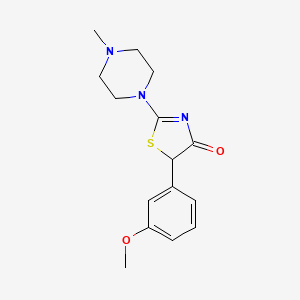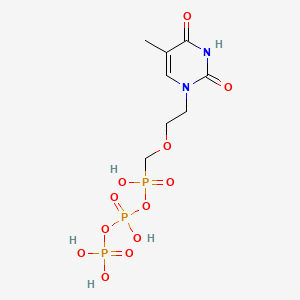
N-(2-Diphosphorylphosphonylmethoxyethyl)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Diphosphorylphosphonylmethoxyethyl)thymine: is a synthetic compound that belongs to the class of nucleoside analogs It is structurally related to thymine, a pyrimidine nucleobase found in DNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Diphosphorylphosphonylmethoxyethyl)thymine typically involves the coupling of thymine with a phosphorylated ethyl groupThe final product is obtained after deprotection and purification steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale phosphorylation reactions using cost-effective reagents and optimized reaction conditions to ensure high yield and purity. The process is designed to be scalable and efficient, minimizing the use of expensive coupling reagents .
Chemical Reactions Analysis
Types of Reactions: N-(2-Diphosphorylphosphonylmethoxyethyl)thymine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the phosphoryl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphoryl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed under mild conditions.
Major Products: The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: In chemistry, N-(2-Diphosphorylphosphonylmethoxyethyl)thymine is used as a building block for the synthesis of more complex nucleoside analogs. It serves as a precursor for the development of novel compounds with potential therapeutic properties .
Biology: In molecular biology, this compound is used in the study of DNA replication and repair mechanisms. It acts as a substrate for various enzymes involved in nucleic acid metabolism, providing insights into the molecular processes governing genetic information .
Medicine: Its structural similarity to natural nucleosides allows it to interfere with viral replication and cancer cell proliferation, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of nucleic acid-based materials and as a reagent in biochemical assays. Its versatility and reactivity make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of N-(2-Diphosphorylphosphonylmethoxyethyl)thymine involves its incorporation into DNA or RNA strands during nucleic acid synthesis. Once incorporated, it can disrupt the normal function of the nucleic acids, leading to the inhibition of viral replication or cancer cell growth. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, thereby interfering with their activity .
Comparison with Similar Compounds
Thymidine: A naturally occurring nucleoside that pairs with deoxyadenosine in DNA.
Zidovudine (AZT): An antiretroviral medication used to prevent and treat HIV/AIDS. It is a nucleoside reverse transcriptase inhibitor.
2’-Deoxy-5-methyluridine: Another thymine analog used in various biochemical applications.
Uniqueness: N-(2-Diphosphorylphosphonylmethoxyethyl)thymine is unique due to its specific phosphorylated structure, which enhances its reactivity and potential for incorporation into nucleic acids. This structural modification distinguishes it from other thymine analogs and contributes to its diverse applications in scientific research and industry .
Properties
CAS No. |
130029-16-2 |
|---|---|
Molecular Formula |
C8H15N2O12P3 |
Molecular Weight |
424.13 g/mol |
IUPAC Name |
[hydroxy(phosphonooxy)phosphoryl]oxy-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)ethoxymethyl]phosphinic acid |
InChI |
InChI=1S/C8H15N2O12P3/c1-6-4-10(8(12)9-7(6)11)2-3-20-5-23(13,14)21-25(18,19)22-24(15,16)17/h4H,2-3,5H2,1H3,(H,13,14)(H,18,19)(H,9,11,12)(H2,15,16,17) |
InChI Key |
CHOTUYXMZJBCQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12787840.png)
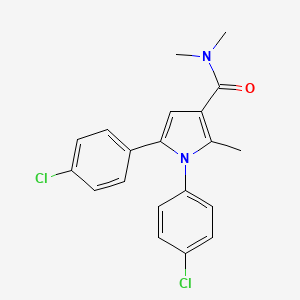

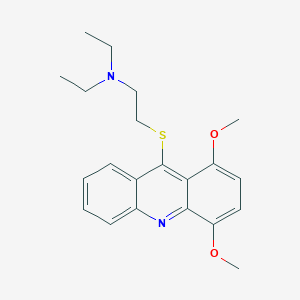
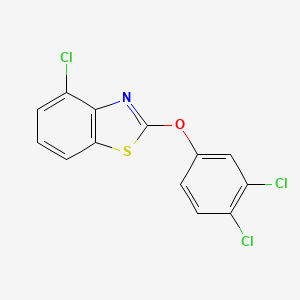

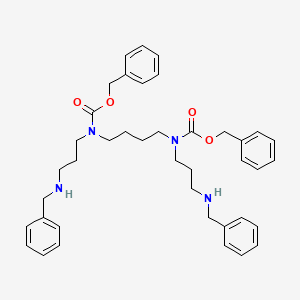
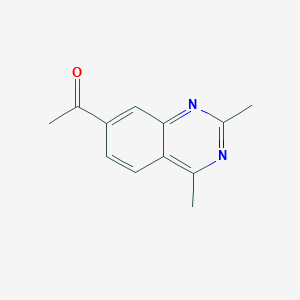

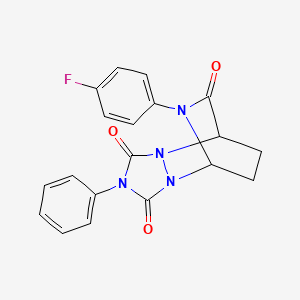

![2-[Bis(2-chloroethyl)amino]-5,5-dimethyl-2-oxo-1,3,2lambda5-oxazaphosphinan-4-one](/img/structure/B12787904.png)
